molecular formula C10H16N2O B2925542 2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol CAS No. 1184352-18-8

2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol

Cat. No.: B2925542
CAS No.: 1184352-18-8
M. Wt: 180.251
InChI Key: IUMNJFILAPMKAM-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-1-yl)cyclohexan-1-ol is a cyclohexanol derivative bearing a 2-methylimidazole substituent at the 2-position of the cyclohexane ring. This compound combines the hydrophilicity of the hydroxyl group with the aromatic and basic properties of the imidazole ring.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMNJFILAPMKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-methylimidazole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the imidazole ring on the cyclohexane backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol with structurally related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₀H₁₄N₂O 2-methylimidazole, cyclohexanol ~192.23 (estimated) Hydrophilic hydroxyl group; potential ligand
2-(1H-Imidazol-1-yl)cyclopentan-1-ol C₈H₁₂N₂O Imidazole, cyclopentanol 152.19 Smaller ring size; reduced steric hindrance
4-[4-(4-Fluorophenyl)-5-(2-methoxypyrimidin-4-yl)-imidazol-1-yl]-cyclohexan-1-ol C₂₀H₂₁FN₄O₂ Fluorophenyl, methoxypyrimidinyl substituents 368.4 Higher lipophilicity; likely enzyme inhibitor
2-(2-Methyl-1H-imidazol-1-yl)aniline C₁₀H₁₁N₃ Aniline instead of cyclohexanol 173.21 Basic amine group; lower water solubility
Olmesartan Medoxomil (pharmaceutical analog) C₂₉H₃₀N₆O₆ Tetrazole, biphenyl, and ester groups 558.6 Angiotensin II receptor antagonist
Key Observations:

This could impact binding affinity in biological systems . The cyclohexanol ring in the target compound provides a balance between rigidity and flexibility, favoring interactions with hydrophobic pockets in proteins.

Substituent Effects :

  • The 4-fluorophenyl and methoxypyrimidinyl groups in the C₂₀H₂₁FN₄O₂ analog increase molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .
  • The methyl group on the imidazole ring in the target compound may improve metabolic stability compared to unsubstituted imidazoles, which are prone to oxidative degradation.

Functional Group Variations: Replacing the hydroxyl group with an aniline moiety (C₁₀H₁₁N₃) introduces a basic amine, altering solubility and reactivity. Aniline derivatives are more nucleophilic but less polar than their cyclohexanol counterparts . Olmesartan Medoxomil’s tetrazole and ester groups highlight how complex substituents can enhance target specificity and pharmacokinetic properties .

Biological Activity

Introduction

2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol, also referred to as (1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol, is a chiral compound characterized by a cyclohexane ring with a hydroxyl group and an imidazole moiety. This unique structure suggests diverse biological activities, particularly in pharmacology, where imidazole-containing compounds are known for their interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₂O. The compound features:

  • Cyclohexane Ring : Provides a stable framework.
  • Hydroxyl Group : Imparts alcohol characteristics, enhancing solubility and potential interactions.
  • Imidazole Ring : Contributes to biological activity through hydrogen bonding and coordination capabilities.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Interaction : The imidazole nitrogen can interact with enzymes, potentially inhibiting their activity or modulating their function.
  • Receptor Binding : The compound may serve as a ligand for specific receptors, influencing physiological processes such as cell signaling and metabolism.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, affecting binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies show that imidazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Antifungal Properties : Similar mechanisms are observed against fungal pathogens, making these compounds potential candidates for antifungal drug development.

Anticancer Potential

Imidazole-containing compounds have been investigated for their anticancer activities. They may act by:

  • Inhibiting Tumor Growth : Certain derivatives have shown the ability to inhibit specific cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
  • Inducing Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, providing a therapeutic avenue for treatment-resistant cancers .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Imidazole Derivatives :
    • Investigated the effects of various imidazole derivatives on cancer cell lines.
    • Results indicated that modifications to the imidazole ring significantly influenced anticancer activity, suggesting structure-activity relationships crucial for drug design .
  • Antimicrobial Screening :
    • A screening of multiple imidazole-based compounds revealed potent antibacterial and antifungal activities.
    • The study emphasized the importance of the hydroxyl group in enhancing biological activity through improved solubility and interaction with microbial targets.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-MethylimidazoleImidazole ringAntifungal properties
4-HydroxycyclohexanoneCyclohexane ring with hydroxylPotential neuroprotective effects
2-(Aminoethyl)imidazoleImidazole with an aminoethyl sideModulates neurotransmitter systems

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